3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, AldrichCPR
CAS No.: 285560-80-7
Cat. No.: VC2614962
Molecular Formula: C8H8BrNO3
Molecular Weight: 246.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 285560-80-7 |
|---|---|
| Molecular Formula | C8H8BrNO3 |
| Molecular Weight | 246.06 g/mol |
| IUPAC Name | 2-bromo-4-[(E)-hydroxyiminomethyl]-6-methoxyphenol |
| Standard InChI | InChI=1S/C8H8BrNO3/c1-13-7-3-5(4-10-12)2-6(9)8(7)11/h2-4,11-12H,1H3/b10-4+ |
| Standard InChI Key | OLZJVRCDQGCCSU-ONNFQVAWSA-N |
| Isomeric SMILES | COC1=C(C(=CC(=C1)/C=N/O)Br)O |
| SMILES | COC1=C(C(=CC(=C1)C=NO)Br)O |
| Canonical SMILES | COC1=C(C(=CC(=C1)C=NO)Br)O |
Introduction
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime, also referred to as AldrichCPR, is a complex organic compound with a unique structure that includes a bromine atom, hydroxyl group, and methoxy group attached to a benzaldehyde backbone. This compound is primarily utilized in various scientific research applications due to its functional properties and reactivity .
Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde Oxime
The synthesis of this compound typically involves the reaction of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction facilitates the formation of the oxime group.
Synthesis Conditions
| Reagents | Conditions |
|---|---|
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | Starting material |
| Hydroxylamine hydrochloride | Reactant |
| Sodium acetate | Base |
| Solvent (e.g., water or ethanol) | Facilitates reaction |
Chemical Reactions and Mechanism of Action
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime can participate in various chemical reactions, including those involving metal ions and intermolecular interactions such as hydrogen bonding. The oxime group can form stable complexes with metal ions, influencing biochemical pathways.
Potential Applications
-
Biological Activity: The compound's functional groups allow it to engage in interactions that affect its biological activity, potentially influencing antioxidant or anticancer pathways, similar to other bromophenol derivatives .
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Chemical Synthesis: Used as an intermediate in synthesizing more complex molecules due to its reactive functional groups.
Comparison with Related Compounds
| Compound | Molecular Weight | Functional Groups |
|---|---|---|
| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime | 246.06 g/mol | Bromine, Hydroxyl, Methoxy, Oxime |
| 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | 259.10 g/mol | Bromine, Ethoxy, Methoxy, Aldehyde |
| 4-Hydroxy-3-methoxybenzaldehyde oxime | - | Hydroxyl, Methoxy, Oxime |
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